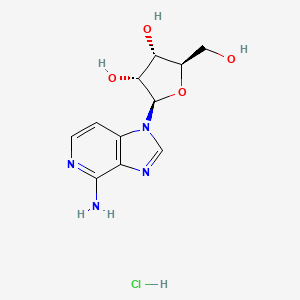

3-Deazaadenosine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is known for its ability to inhibit S-adenosylhomocysteine hydrolase, an enzyme involved in the regulation of methylation processes within cells . This compound has shown promise in various fields, including biochemistry, molecular biology, and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 3-Deazaadenosine hydrochloride typically involves several steps, starting from inosine. One common method includes the conversion of inosine to a 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide derivative, which serves as a key intermediate . This intermediate is then subjected to further chemical reactions to yield 3-Deazaadenosine, which can be converted to its hydrochloride salt form. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-Deazaadenosine hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the ribose moiety.

Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often carried out under controlled temperatures to ensure specificity and yield.

Major Products: The primary product of these reactions is often a modified nucleoside, which can be further utilized in biochemical assays or therapeutic applications.

Wissenschaftliche Forschungsanwendungen

3-Deazaadenosin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug zur Untersuchung von Methylierungsprozessen und Enzyminhibition eingesetzt.

Industrie: Es wird bei der Entwicklung biochemischer Assays und als Referenzverbindung in der pharmazeutischen Forschung verwendet.

Wirkmechanismus

Der primäre Wirkungsmechanismus von 3-Deazaadenosin-Hydrochlorid beinhaltet die Hemmung der S-Adenosylhomocystein-Hydrolase. Durch die Hemmung dieses Enzyms führt die Verbindung zur Anhäufung von S-Adenosylhomocystein, was wiederum die Methylierungsprozesse in der Zelle beeinflusst . Diese Hemmung kann verschiedene zelluläre Signalwege modulieren, darunter solche, die an Entzündungen, Proliferation und Virusreplikation beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

3-Deazaadenosin-Hydrochlorid ist im Vergleich zu anderen Nukleosidanaloga einzigartig aufgrund seiner spezifischen Hemmung der S-Adenosylhomocystein-Hydrolase. Zu ähnlichen Verbindungen gehören:

3-Deazaguanosin: Ein weiteres Deazapurin-Nukleosid mit ähnlichen inhibitorischen Eigenschaften, aber unterschiedlicher Zielspezifität.

3-Deaza-Inosin: Teilt strukturelle Ähnlichkeiten, weist aber unterschiedliche biologische Aktivitäten auf.

7-Deazaadenosin: Ein Isomer mit unterschiedlichen chemischen und biologischen Eigenschaften.

Biologische Aktivität

3-Deazaadenosine hydrochloride (3DA) is a modified nucleoside analog with significant biological activity, particularly as an inhibitor of S-adenosylhomocysteine hydrolase (SAHH). Its mechanisms of action have been explored in various studies, revealing its potential therapeutic applications in areas such as inflammation, cellular senescence, and tuberculosis.

S-Adenosylhomocysteine Hydrolase Inhibition

3DA acts primarily by inhibiting SAHH, which leads to the depletion of S-adenosylmethionine (SAM), a crucial methyl donor in cellular processes. This inhibition results in reduced methylation of various substrates, affecting gene expression and cellular signaling pathways. The inhibition constant (Ki) for 3DA against SAHH is approximately 3.9 μM .

1. Anti-Inflammatory Properties

Research indicates that 3DA exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-treated RAW264.7 macrophages, 3DA significantly decreased the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2), along with downregulating the expression of inflammatory cytokines such as TNF-α and IL-6 . This suggests its potential use in treating inflammatory diseases.

2. Alleviation of Cellular Senescence

A notable study demonstrated that 3DA alleviates both replicative and oncogene-induced senescence in human cells. Treatment with 3DA reduced levels of p16INK4a, a marker of senescence, and enhanced the proliferative capacity of muscle stem cells derived from aged mice. The compound was shown to modify global histone methylation patterns, particularly H3K36me3, which is associated with active transcription . This indicates that 3DA may improve the efficacy of cellular therapies by rejuvenating aged cells.

3. Antitubercular Activity

In studies focusing on tuberculosis, several halogenated analogues of 3-deazaadenosine were found to possess antitubercular activity against Mycobacterium tuberculosis. The mechanism appears to be dependent on adenosine kinase, with certain analogues exhibiting at least ten-fold better substrate specificity for M. tuberculosis adenosine kinase compared to human counterparts . This highlights the compound's potential as a selective therapeutic agent against tuberculosis.

Summary of Research Findings

Case Studies

- Inflammation Model : In a model using LPS-stimulated RAW264.7 cells, treatment with 3DA resulted in a marked decrease in inflammatory mediators, supporting its role as an anti-inflammatory agent.

- Cellular Senescence Experiment : In experiments involving aged muscle stem cells, 3DA treatment led to increased cell proliferation and reduced senescence markers, suggesting its potential for regenerative medicine applications.

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4.ClH/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11;/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13);1H/t6-,8-,9-,11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRKYGAAEYXMKZ-RPWKAPHTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.